1,3-Diisopropyl-5-vinyl-1H-pyrazole
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Overview
Description
1,3-Diisopropyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The unique structure of this compound, characterized by the presence of isopropyl and vinyl groups, makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisopropyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diisopropyl-1H-pyrazole with vinyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and flow chemistry are often employed .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include epoxides, aldehydes, saturated pyrazoles, and various substituted derivatives.
Scientific Research Applications
1,3-Diisopropyl-5-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Diisopropyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the vinyl group allows for interactions with nucleophiles, while the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,3-Diisopropyl-1H-pyrazole: Lacks the vinyl group, making it less reactive in certain chemical reactions.
5-Vinyl-1H-pyrazole: Lacks the isopropyl groups, resulting in different steric and electronic properties.
1,3-Dimethyl-5-vinyl-1H-pyrazole: Similar structure but with methyl groups instead of isopropyl groups, leading to different reactivity and applications.
Uniqueness
1,3-Diisopropyl-5-vinyl-1H-pyrazole stands out due to the combination of isopropyl and vinyl groups, which confer unique steric and electronic properties.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-ethenyl-1,3-di(propan-2-yl)pyrazole |
InChI |
InChI=1S/C11H18N2/c1-6-10-7-11(8(2)3)12-13(10)9(4)5/h6-9H,1H2,2-5H3 |
InChI Key |
QSAVNHRXGUBKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C=C)C(C)C |
Origin of Product |
United States |
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